molecular formula C10H7F6NO3S B14153033 Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate CAS No. 1272755-70-0

Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate

Cat. No.: B14153033
CAS No.: 1272755-70-0
M. Wt: 335.22 g/mol
InChI Key: KCFYXQYGIBVKAO-QMMMGPOBSA-N
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Description

Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate is a chemical compound with the molecular formula C10H7F6NO3S and a molecular weight of 335.22 g/mol . This compound is characterized by the presence of trifluoromethyl groups and a thienyl ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate typically involves the reaction of alanine derivatives with trifluoroacetic anhydride and thienyl-containing compounds under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups and thienyl ring play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)glycinate
  • Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)valinate

Uniqueness

Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate is unique due to its specific combination of trifluoromethyl groups and a thienyl ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1272755-70-0

Molecular Formula

C10H7F6NO3S

Molecular Weight

335.22 g/mol

IUPAC Name

methyl (2S)-3,3,3-trifluoro-2-thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoate

InChI

InChI=1S/C10H7F6NO3S/c1-20-7(19)8(10(14,15)16,5-3-2-4-21-5)17-6(18)9(11,12)13/h2-4H,1H3,(H,17,18)/t8-/m0/s1

InChI Key

KCFYXQYGIBVKAO-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@@](C1=CC=CS1)(C(F)(F)F)NC(=O)C(F)(F)F

Canonical SMILES

COC(=O)C(C1=CC=CS1)(C(F)(F)F)NC(=O)C(F)(F)F

Origin of Product

United States

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